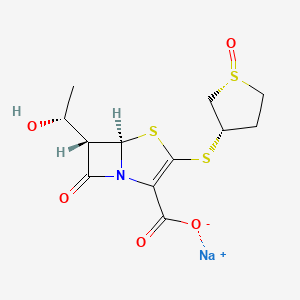

Sulopenem sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulopenem sodium is a novel penem-class β-lactam antibiotic with broad-spectrum activity against Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) pathogens such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales and AmpC β-lactamase-expressing strains . Sulopenem exhibits potent in vitro activity against anaerobic pathogens comparable to imipenem and retains efficacy against carbapenem-resistant Enterobacterales mediated by porin loss or efflux pumps, though it lacks activity against Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:

Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.

Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.

Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:

Optimization of reaction conditions: Parameters such as temperature, pressure, and pH are carefully controlled to maximize yield and purity.

Use of catalysts: Catalysts may be employed to accelerate specific reaction steps and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Sulopenem sodium undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: The sulfonamide group can participate in substitution reactions under specific conditions

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes or under acidic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can induce oxidation.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Hydrolysis: Leads to the formation of inactive metabolites.

Oxidation: Results in the formation of oxidized derivatives.

Substitution: Produces substituted sulopenem derivatives with potentially altered antibacterial activity

Scientific Research Applications

Chemical Structure and Mechanism of Action

Sulopenem sodium possesses a β-lactam ring structure with modifications that enhance its stability against β-lactamase enzymes. The compound's small molecular weight (345 Da) and the presence of a sulfoxide group in its side chain contribute to its activity against gram-negative bacteria, including Enterobacterales . Its mechanism primarily involves inhibition of cell wall synthesis through binding to penicillin-binding proteins and L,D-transpeptidases, leading to bacterial cell lysis .

Complicated Urinary Tract Infections (cUTIs)

This compound has been evaluated in clinical trials for its efficacy in treating cUTIs. A phase 3 study compared sulopenem with ertapenem, revealing that while sulopenem was well-tolerated, it did not demonstrate noninferiority compared to ertapenem for overall clinical and microbiological response rates (67.8% vs. 73.9%) in patients with positive baseline urine cultures . The study highlighted the increasing prevalence of infections caused by ESBL-producing organisms, underscoring the need for effective treatment options.

Uncomplicated Urinary Tract Infections (uUTIs)

In another significant trial, oral sulopenem etzadroxil combined with probenecid was tested against amoxicillin/clavulanate for uUTIs. Results indicated that sulopenem was superior to ciprofloxacin in non-susceptible populations (62.6% vs. 36.0%) but did not achieve noninferiority in susceptible populations . The formulation's ability to achieve high concentrations in urine makes it particularly suitable for treating uUTIs .

Synergistic Effects with Other Antibiotics

Research has shown that sulopenem can exhibit synergistic effects when used in combination with other antibiotics such as cefuroxime. Studies demonstrated that the combination could enhance bactericidal activity against certain strains of bacteria, suggesting potential strategies for optimizing treatment regimens against multidrug-resistant pathogens .

Safety Profile and Pharmacokinetics

This compound has been evaluated for safety in various studies. It received a Qualified Infectious Disease Product designation from the US Food and Drug Administration due to its promising profile against resistant infections . The oral formulation shows an oral bioavailability of approximately 30% to 40%, necessitating coadministration with probenecid to reduce renal clearance and enhance systemic exposure .

Case Studies and Clinical Trials

Several clinical trials have documented the efficacy and safety of this compound:

- Phase 3 Study on cUTIs : Involving 1392 patients, this trial assessed the effectiveness of sulopenem compared to ertapenem, emphasizing the need for further studies to establish its role in treating resistant infections .

- REASSURE Trial : This trial demonstrated statistically significant superiority of oral sulopenem over amoxicillin/clavulanate for treating uUTIs, supporting its potential as a frontline therapy for outpatient settings .

Summary Table of Clinical Trials

| Study Type | Population | Comparator | Outcome | Result |

|---|---|---|---|---|

| Phase 3 cUTI Trial | Patients with cUTIs | Ertapenem | Noninferiority | Not demonstrated |

| Phase 3 uUTI Trial | Adult women with uUTIs | Amoxicillin/Clavulanate | Overall success at Test of Cure | Statistically significant superiority |

| Synergy Study | Various bacterial strains | Cefuroxime | Bactericidal activity | Enhanced with combination |

Mechanism of Action

Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .

Comparison with Similar Compounds

Spectrum of Activity and MIC Profiles

Sulopenem’s spectrum overlaps with carbapenems like ertapenem, meropenem, and imipenem but differs in key aspects (Table 1):

Table 1: In Vitro Activity (MIC₅₀/₉₀, µg/mL) of Sulopenem vs. Comparator Carbapenems

| Organism | Sulopenem | Ertapenem | Meropenem | Imipenem |

|---|---|---|---|---|

| Escherichia coli | 0.03/0.06 | 0.03/0.03 | 0.03/0.03 | 0.25/0.25 |

| Klebsiella pneumoniae | 0.03/0.12 | 0.03/0.06 | 0.03/0.06 | 0.25/0.5 |

| Acinetobacter spp. | 0.5/4 | 4/16 | 0.25/2 | 0.25/2 |

| Bacteroides fragilis | 0.5/2 | 0.5/2 | 0.25/1 | 0.12/0.5 |

- Gram-negative activity : Sulopenem’s MIC₉₀ for ESBL-producing E. coli (0.06 µg/mL) and K. pneumoniae (1 µg/mL) is comparable to ertapenem but higher than meropenem . Unlike ertapenem, sulopenem maintains activity against Acinetobacter spp. (MIC₅₀: 0.5 µg/mL vs. 4 µg/mL for ertapenem) but is less potent than imipenem or meropenem .

- Anaerobic activity : Similar to imipenem, with MIC₉₀ of 2 µg/mL against B. fragilis .

- Gaps: No activity against P. aeruginosa due to poor affinity for penicillin-binding protein 5 (PBP5) .

Clinical Efficacy in Urinary Tract Infections (UTIs)

Sulopenem has been compared to ertapenem and ciprofloxacin in phase 3 trials (Table 2):

Table 2: Clinical Trial Outcomes for Sulopenem vs. Comparators

- Non-inferiority challenges: In cUTIs, sulopenem’s microbiologic success was lower than ertapenem (71.2% vs. 78.0%) due to ASB, likely from residual bacteriuria post-treatment .

- Resistance advantage : In ciprofloxacin-resistant uUTIs, sulopenem achieved 62.6% success vs. 36.0% for ciprofloxacin .

Resistance Mechanisms and Synergy

- Carbapenemase-mediated resistance : Sulopenem shares cross-resistance with other carbapenems in Enterobacterales expressing KPC or metallo-β-lactamases .

- Synergy with β-lactamase inhibitors :

Pharmacokinetics and Formulations

Biological Activity

Sulopenem sodium is a broad-spectrum thiopenem antibiotic under development for the treatment of various infections, particularly those caused by multidrug-resistant (MDR) bacteria. This article explores the biological activity of this compound, focusing on its efficacy against resistant bacterial strains, pharmacokinetics, and clinical trial outcomes.

Overview of this compound

This compound is a synthetic β-lactam antibiotic that exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. Its unique feature is the availability of both intravenous (IV) and oral formulations, allowing for flexible treatment options in various clinical settings. It has shown stability against hydrolytic attack by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, which are significant contributors to antibiotic resistance.

Efficacy Against Enterobacterales

Recent studies have evaluated the in vitro activity of sulopenem against contemporary isolates of Enterobacterales. A significant study involving 1,647 Enterobacterales isolates demonstrated that sulopenem had a minimum inhibitory concentration (MIC) of 0.03 µg/ml for 50% of the isolates (MIC50) and 0.25 µg/ml for 90% (MIC90). Notably, it inhibited 99.2% of the tested isolates at concentrations ≤1 mg/ml .

| Bacterial Strain | MIC50 (µg/ml) | MIC90 (µg/ml) |

|---|---|---|

| ESBL-positive E. coli | 0.03 | 0.06 |

| ESBL-positive Klebsiella pneumoniae | 0.06 | 1.00 |

| Overall Enterobacterales | 0.03 | 0.25 |

These findings indicate that sulopenem maintains significant activity against resistant phenotypes, including those resistant to fluoroquinolones and other common antibiotics .

Activity Against Anaerobic Bacteria

Sulopenem also exhibits potent activity against anaerobic bacteria, with a reported inhibition rate of 98.9% at concentrations ≤4 mg/ml . This broad-spectrum activity makes it a promising candidate for treating polymicrobial infections often encountered in intra-abdominal settings.

Complicated Urinary Tract Infections (cUTIs)

In a phase 3 clinical trial comparing sulopenem to ertapenem in patients with cUTIs, sulopenem was found to be well-tolerated but did not demonstrate noninferiority in overall clinical response rates compared to ertapenem (67.8% vs. 73.9%) . The study highlighted that a significant proportion of patients had infections caused by ESBL-producing organisms (26.6%) and fluoroquinolone-nonsusceptible pathogens (38.6%).

Recent Trial Results

A recent trial known as the REASSURE study assessed the efficacy of oral sulopenem against Augmentin® in uncomplicated urinary tract infections. Results showed that oral sulopenem achieved an overall success rate of 61.7%, significantly higher than Augmentin's rate of 55% . This trial supports the potential use of sulopenem as an effective treatment option for uncomplicated UTIs.

Pharmacokinetics and Administration

Sulopenem's pharmacokinetic profile allows for both IV and oral administration, making it suitable for outpatient therapy as well as hospital settings. The oral prodrug formulation, sulopenem etzadroxil, is designed to enhance systemic exposure while reducing renal clearance when co-administered with probenecid .

Q & A

Q. What are the key pharmacological properties of sulopenem sodium that distinguish it from other β-lactam antibiotics?

Basic Research Question

this compound is a penem-class β-lactam antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its stability against β-lactamases (e.g., extended-spectrum β-lactamases) and enhanced penetration into tissues (e.g., urinary tract) are critical differentiating factors .

Advanced Research Question How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) models for this compound to predict efficacy in diverse patient populations?

- Methodological Approach : Use population PK modeling with covariates such as renal function, body weight, and infection site. Validate models against clinical trial data (e.g., Phase II studies in cUTI patients) to assess predictive accuracy .

Q. What experimental designs are most effective for evaluating this compound’s efficacy in complicated urinary tract infections (cUTI)?

Basic Research Question

Randomized controlled trials (RCTs) with non-inferiority designs, comparing this compound to established therapies like ertapenem, are standard. Primary endpoints should combine clinical resolution (e.g., symptom improvement) and microbiological eradication at follow-up (e.g., Day 21 post-treatment) .

Advanced Research Question How can researchers address confounding variables in cUTI trials, such as asymptomatic bacteriuria recurrence or heterogeneous pathogen susceptibility?

- Methodological Approach :

- Stratify randomization by baseline pathogen susceptibility (e.g., fluoroquinolone-resistant strains).

- Conduct post-hoc subgroup analyses to isolate the impact of asymptomatic bacteriuria on endpoint interpretation .

Q. How should contradictory data on this compound’s clinical success rates be analyzed?

Basic Research Question

Contradictions may arise from differences in trial populations or endpoint definitions. For example, a Phase II trial reported a 6.1% lower success rate for sulopenem vs. ertapenem, driven by asymptomatic bacteriuria rates .

Advanced Research Question What statistical methods are appropriate for reconciling discrepancies between microbiological and clinical outcomes in sulopenem studies?

- Methodological Approach :

Q. What are the critical considerations for designing in vitro susceptibility testing protocols for this compound?

Basic Research Question

Use Clinical and Laboratory Standards Institute (CLSI) or EUCAST guidelines for minimum inhibitory concentration (MIC) determination. Include comparator antibiotics (e.g., ertapenem, meropenem) to contextualize sulopenem’s activity .

Advanced Research Question How can researchers standardize susceptibility testing across laboratories to minimize variability in MIC results?

- Methodological Approach :

Q. What gaps exist in the current evidence base for this compound’s use in pediatric or immunocompromised populations?

Basic Research Question

Limited data exist outside adult cUTI trials. Preclinical studies suggest potential efficacy, but safety and dosing in pediatric/immunocompromised patients require dedicated pharmacokinetic studies .

Advanced Research Question How can adaptive trial designs accelerate this compound’s evaluation in understudied populations?

- Methodological Approach :

- Use Bayesian response-adaptive randomization to allocate patients to optimal dosing arms.

- Incorporate biomarker-driven enrichment strategies (e.g., neutrophil count thresholds for immunocompromised cohorts) .

Q. How should researchers assess the risk of drug-drug interactions (DDIs) with this compound?

Basic Research Question

Screen for interactions with probenecid (a co-administered DDI modulator) and other renally excreted drugs. Use in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Advanced Research Question What mechanistic models can predict DDIs between sulopenem and drugs affecting tubular secretion (e.g., NSAIDs)?

Properties

CAS No. |

112294-81-2 |

|---|---|

Molecular Formula |

C12H14NNaO5S3 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1 |

InChI Key |

MRHMJKHFABHUKB-LQUSNCHHSA-M |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.